molecular formula C14H14F6N4O2 B10937875 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10937875
M. Wt: 384.28 g/mol
InChI Key: PGWLSSJMYDTFDB-UHFFFAOYSA-N
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Description

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both cyclopropyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves the condensation of β-trifluoromethyl-β-cyclopropyl-substituted unsaturated ketones with hydrazines. This reaction is mediated by cesium hydroxide and features mild reaction conditions, broad substrate scope, and good functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted pyrazoles. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique functional groups.

Mechanism of Action

The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Trifluoromethyl-5-cyclopropylpyrazoline: Shares similar functional groups but differs in the overall structure and reactivity.

    Trifluoromethyl ketones: Known for their unique properties and applications in medicinal chemistry.

    Cyclopropyl-substituted pyrazoles: Exhibit similar reactivity and are used in various synthetic applications.

Uniqueness

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to the combination of trifluoromethyl and cyclopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14F6N4O2

Molecular Weight

384.28 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H14F6N4O2/c15-13(16,17)10-7-9(8-1-2-8)23(22-10)6-3-11(25)24-12(26,4-5-21-24)14(18,19)20/h5,7-8,26H,1-4,6H2

InChI Key

PGWLSSJMYDTFDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)N3C(CC=N3)(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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